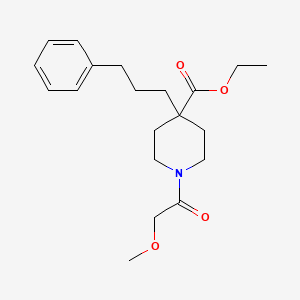

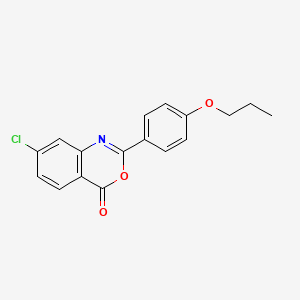

ethyl 1-(methoxyacetyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex synthetic routes designed to introduce various functional groups that contribute to the molecule's biological activity. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for certain gastrointestinal stimulants, showcases the intricate steps involved in constructing such molecules, from starting materials like 1-methyl-1,2,3,6-tetrahydropyridine to the final product through efficient formation of cis-fused oxazolidinopiperidine intermediates (Kim et al., 2001).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives can be determined using techniques such as X-ray diffraction analysis. This analysis provides insight into the conformational flexibility, molecular packing, and the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure. For instance, studies on hydroxy derivatives of hydropyridine demonstrate the significance of hydrogen bonding in the molecular association within the crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structural and functional properties. These reactions include but are not limited to N-acylation, which can significantly affect the molecule's biological activity and solubility. For example, the synthesis and characterization of N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones have been explored, revealing insights into the stereochemistry and biological investigation of these compounds (Mohanraj & Ponnuswamy, 2018).

Wissenschaftliche Forschungsanwendungen

Analytical Profiles and Biological Matrices

Research has focused on characterizing psychoactive arylcyclohexylamines, closely related to the structure of interest, through various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These studies aim to understand their properties and develop methods for their detection in biological matrices like blood, urine, and vitreous humor, highlighting their relevance in forensic and clinical toxicology De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.

Copolymerization and Material Science

In material science, novel trisubstituted ethylenes and their copolymerization with styrene have been synthesized to explore their applications in creating new polymer materials. These studies contribute to the development of advanced materials with potential applications in various industries, including coatings and plastics Kharas et al., 2018.

Biological Investigation and DNA Binding Studies

There's significant interest in synthesizing and characterizing compounds for biological investigations, including their antibacterial and antioxidant activities, as well as their interactions with DNA. Such research contributes to the development of new therapeutic agents and enhances our understanding of molecular interactions at the cellular level Mohanraj & Ponnuswamy, 2018.

Enhanced Lipase-Catalyzed Reactions

Studies have also explored the enhancement of lipase-catalyzed reactions, such as the N-acylation of amines, which is crucial for synthesizing enantiopure amines—a key component in pharmaceuticals. Understanding these processes can lead to more efficient and sustainable chemical synthesis methods Cammenberg, Hult, & Park, 2006.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of carboxamides showcases the potential for rapid and efficient chemical transformations, offering a valuable tool for accelerating the production of chemical compounds with various applications, from materials to pharmaceuticals Milosevic et al., 2015.

Eigenschaften

IUPAC Name |

ethyl 1-(2-methoxyacetyl)-4-(3-phenylpropyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-3-25-19(23)20(11-7-10-17-8-5-4-6-9-17)12-14-21(15-13-20)18(22)16-24-2/h4-6,8-9H,3,7,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNCBOYISHXNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)COC)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)

![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)

![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)

![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)

![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)

![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)

![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)